molecular formula C22H23N3O3 B2836866 1-methyl-3-({[(2-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole CAS No. 866017-54-1

1-methyl-3-({[(2-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole

Cat. No. B2836866
CAS RN: 866017-54-1
M. Wt: 377.444
InChI Key: RLVILEVPFWWDKZ-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-methyl-3-({[(2-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole” is a chemical substance with the molecular formula C22H23N3O3 . Its molecular weight is 377.444.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C22H23N3O3. Detailed structural analysis would typically involve techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. The compound’s structural features may allow it to interact with specific cellular targets involved in cancer pathways .

Antimicrobial Activity

Indole-based compounds often exhibit antimicrobial properties. Investigations into the compound’s effects against bacteria, fungi, and other pathogens could reveal its potential as a novel antimicrobial agent. Researchers may explore its mechanism of action, minimum inhibitory concentration (MIC), and synergistic effects with existing antibiotics .

Anti-Inflammatory Effects

Indoles have been linked to anti-inflammatory activity. The compound’s unique substituents and indole ring system may modulate inflammatory pathways. Studying its impact on pro-inflammatory cytokines, enzymes, and immune responses could provide valuable insights for drug development .

Neuroprotective Potential

Given the compound’s morpholino moiety, investigations into its neuroprotective effects are warranted. Researchers might explore its ability to prevent neuronal damage, enhance synaptic plasticity, or mitigate neurodegenerative processes. Animal models and in vitro studies could shed light on its neuroactive properties .

Synthetic Methodology

The synthesis of indole derivatives remains an active area of research. Investigating novel synthetic routes to access this compound efficiently could contribute to the development of related molecules. Researchers may explore modifications, regioselectivity, and scalability of the synthetic process .

Pharmacokinetics and Toxicology

Understanding the compound’s pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is crucial for drug development. Additionally, assessing its toxicity—both acute and chronic—will guide safety evaluations. Preclinical studies can provide valuable data for further development .

properties

IUPAC Name

[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-7-3-4-8-17(16)22(26)28-23-15-19-18-9-5-6-10-20(18)24(2)21(19)25-11-13-27-14-12-25/h3-10,15H,11-14H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVILEVPFWWDKZ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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